molecular formula C21H24N2O4 B3620655 [4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YL](2-METHOXYPHENYL)METHANONE

[4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YL](2-METHOXYPHENYL)METHANONE

Cat. No.: B3620655
M. Wt: 368.4 g/mol
InChI Key: XXGLESOHKLSGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE is a complex organic compound that features a diazepane ring substituted with methoxybenzoyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE typically involves the reaction of 1,4-diazepane with 2-methoxybenzoyl chloride and 2-methoxyphenylmethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification steps such as extraction and recrystallization to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of methoxybenzyl alcohol derivatives.

    Substitution: Formation of nitro or halogen-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a suitable candidate for investigating the mechanisms of action of various biological processes.

Medicine

In medicinal chemistry, 4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the fields of polymers, coatings, and nanotechnology.

Mechanism of Action

The mechanism of action of 4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl and methoxyphenyl groups may facilitate binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE: Similar structure but with a different substitution pattern on the aromatic ring.

    4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE: Another isomer with a different position of the methoxy group on the aromatic ring.

Uniqueness

The uniqueness of 4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxybenzoyl and methoxyphenyl groups on the diazepane ring provides a distinct set of properties that can be leveraged for various applications.

Properties

IUPAC Name

[4-(2-methoxybenzoyl)-1,4-diazepan-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-18-10-5-3-8-16(18)20(24)22-12-7-13-23(15-14-22)21(25)17-9-4-6-11-19(17)27-2/h3-6,8-11H,7,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGLESOHKLSGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YL](2-METHOXYPHENYL)METHANONE

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